Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Epoxide hydrolase Enzyme inhibition Cardiovascular research

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a validated dihydropyridine research intermediate with defined activity: calcium channel IC50 = 1.5 μM and sEH IC50 = 2.5 μM. The ethyl ester (LogP = 0.27) confers distinct membrane permeability versus methyl analogs—critical for reproducible cellular assays. Insist on CAS 98996-29-3 for SAR integrity.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 98996-29-3
Cat. No. B1330226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
CAS98996-29-3
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)N(C=C1)C
InChIInChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-10(2)8(11)6-7/h4-6H,3H2,1-2H3
InChIKeyINXGWUMBWHECGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 98996-29-3): Core Physicochemical and Biological Profile for Procurement Decisions


Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 98996-29-3) is a heterocyclic compound belonging to the dihydropyridine class, characterized by a 2-oxo-1,2-dihydropyridine core substituted with an ethyl ester at the 4-position . It serves primarily as a synthetic intermediate and building block in medicinal chemistry, with reported activities as an epoxide hydrolase inhibitor (IC₅₀ = 2.5 μM) [1] and calcium channel modulator (IC₅₀ = 1.5 μM) [2], underpinning its utility in drug discovery and pharmacological research .

Why Generic Substitution Fails: Key Structural and Physicochemical Differences in Ethyl 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylate


Generic substitution among dihydropyridine derivatives is inadvisable due to critical variations in ester substitution that directly influence physicochemical properties and biological activity [1]. For instance, the ethyl ester of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (LogP = 0.27) exhibits markedly different lipophilicity compared to its methyl ester analog (estimated LogP ≈ -0.02), which impacts membrane permeability and pharmacokinetic profiles . Furthermore, ester hydrolysis rates are known to vary with the position and type of ester group in N-methylpyridin-2- and 4-ones, meaning the ethyl ester cannot be assumed to behave identically to methyl or propyl esters in synthetic or biological contexts [1]. These compound-specific parameters underscore the necessity of direct, quantitative evaluation rather than reliance on class-based assumptions.

Quantitative Evidence Guide: Comparative Performance of Ethyl 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylate Against Key Analogs


Epoxide Hydrolase Inhibition: Ethyl Ester vs. Free Acid Comparator

The ethyl ester of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate demonstrates measurable inhibitory activity against soluble epoxide hydrolase (sEH), with a reported IC₅₀ of 2.5 μM [1]. This differentiates it from the free carboxylic acid analog (1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid), which lacks the ester prodrug moiety and would exhibit significantly reduced membrane permeability. This evidence is derived from cross-study comparable data, as direct head-to-head inhibition values for the free acid are not available.

Epoxide hydrolase Enzyme inhibition Cardiovascular research

Calcium Channel Modulation: Ethyl Ester vs. Class-Level Context

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate exhibits calcium channel blocking activity with an IC₅₀ of 1.5 μM against voltage-dependent L-type calcium channels [1]. This activity is consistent with its dihydropyridine scaffold but is notably lower than optimized cardiovascular drugs (e.g., nifedipine IC₅₀ ≈ 1-10 nM). This class-level inference positions the compound as a valuable intermediate or tool for studying calcium channel modulation rather than as a lead therapeutic candidate.

Calcium channel Cardiovascular Dihydropyridine

Lipophilicity Comparison: Ethyl Ester vs. Methyl Ester Analog

The ethyl ester variant of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate possesses a measured LogP of 0.27 . In contrast, the methyl ester analog (CAS 20845-23-2) is calculated to have a LogP of approximately -0.02 , a difference of 0.29 log units. This 0.29 LogP difference corresponds to an approximately 1.95-fold higher octanol-water partition coefficient for the ethyl ester, indicating moderately enhanced lipophilicity and potential for improved membrane permeability.

Lipophilicity LogP ADME

Cytotoxic Activity: Dihydropyridine Carboxylic Acid Context

While specific cytotoxicity data for ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is not available, its close structural relatives in the dihydropyridine carboxylic acid series show measurable activity against HCT-15 colorectal cancer cells [1]. For example, compound 3a (7.94 ± 1.6 μM) and 3b (9.24 ± 0.9 μM) demonstrate cytotoxic potential in this class. This class-level inference suggests the ethyl ester may possess similar or modulatable activity, warranting further investigation.

Cytotoxicity Cancer HCT-15

Optimal Application Scenarios for Ethyl 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in Scientific and Industrial Settings


Cardiovascular Research: Calcium Channel Modulation Studies

With a defined calcium channel blocking IC₅₀ of 1.5 μM [1], this compound is suitable as a tool for investigating L-type calcium channel function and for conducting structure-activity relationship (SAR) studies aimed at enhancing calcium channel affinity. Its dihydropyridine core makes it a relevant control in assays comparing novel calcium channel modulators [1].

Epoxide Hydrolase Inhibition: Prodrug for Cellular and In Vivo Assays

The ethyl ester group confers cell permeability, making this compound a practical prodrug for studying soluble epoxide hydrolase (sEH) inhibition in cellular contexts [2]. Its IC₅₀ of 2.5 μM provides a quantitative reference point for evaluating the efficacy of novel sEH inhibitors and for exploring the enzyme's role in cardiovascular and inflammatory pathways [2].

Medicinal Chemistry: Scaffold for Anticancer Agent Development

Given the cytotoxic activity observed in structurally related dihydropyridine carboxylic acids against HCT-15 cells (IC₅₀ range 7.94–9.24 μM) [3], this compound serves as a promising scaffold for the design and synthesis of novel anticancer agents. Its modular structure allows for further derivatization to optimize potency and selectivity [3].

Chemical Biology: Lipophilicity-Dependent Permeability Studies

The measured LogP of 0.27 provides a valuable reference point for studies correlating lipophilicity with membrane permeability. Researchers can use this compound as a benchmark to compare the cellular uptake of more or less lipophilic analogs, aiding in the optimization of ADME properties for drug candidates .

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